methyl(4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate

Description

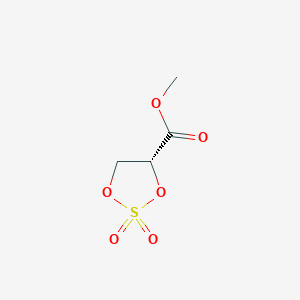

Methyl(4R)-2,2-dioxo-1,3,2λ⁶-dioxathiolane-4-carboxylate is a chiral heterocyclic compound featuring a five-membered dioxathiolane ring with two sulfone (SO₂) groups and a methyl ester substituent at the 4-position. Its stereochemistry (4R configuration) and unique electronic properties make it valuable in asymmetric synthesis, materials science, and specialty chemical applications. The compound’s structure combines sulfur and oxygen atoms in the ring, contributing to its polarity and stability under specific conditions.

Properties

Molecular Formula |

C4H6O6S |

|---|---|

Molecular Weight |

182.15 g/mol |

IUPAC Name |

methyl (4R)-2,2-dioxo-1,3,2-dioxathiolane-4-carboxylate |

InChI |

InChI=1S/C4H6O6S/c1-8-4(5)3-2-9-11(6,7)10-3/h3H,2H2,1H3/t3-/m1/s1 |

InChI Key |

VSBYPBTUBMLVOU-GSVOUGTGSA-N |

Isomeric SMILES |

COC(=O)[C@H]1COS(=O)(=O)O1 |

Canonical SMILES |

COC(=O)C1COS(=O)(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Features

- IUPAC Name: methyl (4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate

- Molecular Formula: C4H6O6S (approximate, considering the methyl ester and sulfone groups)

- CAS Registry Number: 1006381-03-8 (for the related 4-methyl-1,3,2-dioxathiolane 2,2-dioxide)

- Key Structural Characteristics: The compound contains a five-membered ring with two oxygen atoms and one sulfur atom in the ring, where sulfur is in the +6 oxidation state (sulfone), with a methyl substituent at the 4-position and a carboxylate methyl ester group attached at the same carbon.

Preparation Methods

Overview

The preparation of methyl(4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate involves the synthesis of the 1,3,2-dioxathiolane ring system with sulfone functionalities and the introduction of the methyl ester group at the 4-position with control over stereochemistry. The synthetic strategy typically includes:

- Formation of the cyclic sulfate or sulfone ring from appropriate diols or hydroxy precursors.

- Introduction of the methyl substituent with stereochemical control (enantiomeric purity).

- Esterification to form the methyl carboxylate group.

Common Synthetic Routes

Cyclization of Vicinal Diols with Sulfur Reagents

One prevalent method is the cyclization of a vicinal diol precursor with sulfuryl chloride or sulfur trioxide derivatives to form the 1,3,2-dioxathiolane ring with sulfone groups. The diol is typically a chiral 4-methyl-1,2-diol derivative, enabling stereochemical control.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Chiral 1,2-diol (e.g., (4R)-4-methyl-1,2-propanediol) | Reaction with sulfuryl chloride (SO2Cl2) or sulfur trioxide-pyridine complex | Formation of cyclic sulfate intermediate |

| 2 | Oxidation (if needed) | Mild oxidants such as hydrogen peroxide or m-CPBA | Conversion of sulfate to sulfone (2,2-dioxide) |

| 3 | Esterification | Methanol with acid catalyst (e.g., HCl or H2SO4) | Formation of methyl carboxylate ester |

This approach ensures the formation of the sulfone ring with retention of stereochemistry at the 4-position.

Oxidation of 1,3,2-Dioxathiolane Precursors

Alternatively, the 1,3,2-dioxathiolane ring may be constructed first without sulfone groups, followed by oxidation to the sulfone state.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 4-methyl-1,3,2-dioxathiolane precursor | Prepared from appropriate diol and sulfur reagents | Formation of 1,3,2-dioxathiolane ring |

| 2 | Oxidation | Strong oxidants such as m-CPBA, peracetic acid | Conversion of sulfide to sulfone (2,2-dioxide) |

| 3 | Methylation | Reaction with methylating agents or esterification | Introduction of methyl carboxylate |

This method allows stepwise control of ring formation and oxidation state.

Detailed Experimental Conditions and Optimization

Typical Reaction Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Dichloromethane, tetrahydrofuran (THF) | Aprotic solvents preferred for cyclization and oxidation |

| Temperature | 0 °C to room temperature | Low temperature controls stereochemistry and minimizes side reactions |

| Reaction Time | 2–24 hours | Depending on reagent and scale |

| Oxidant | m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide | Used for sulfone formation |

| Acid Catalyst | Sulfuric acid, HCl (for esterification) | Catalyzes methyl ester formation |

Purification Techniques

- Extraction: Organic solvent extraction to separate product from aqueous phase.

- Chromatography: Silica gel column chromatography to isolate pure stereoisomer.

- Crystallization: Recrystallization from suitable solvents to enhance purity.

Analytical Characterization

To confirm the successful preparation of this compound, the following analytical methods are employed:

| Technique | Purpose | Typical Data |

|---|---|---|

| NMR Spectroscopy (1H, 13C) | Structural confirmation and stereochemistry | Chemical shifts consistent with sulfone and methyl ester groups |

| IR Spectroscopy | Identification of sulfone (S=O) and ester (C=O) groups | Strong absorptions near 1300-1150 cm⁻¹ (S=O), 1735 cm⁻¹ (ester C=O) |

| Mass Spectrometry | Molecular weight verification | Molecular ion peak consistent with C4H6O6S |

| Optical Rotation | Enantiomeric purity | Specific rotation matching (4R) stereoisomer |

| HPLC or Chiral HPLC | Purity and enantiomeric excess | Single peak for pure enantiomer |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Cyclization of chiral diol with sulfuryl chloride | (4R)-4-methyl-1,2-propanediol | SO2Cl2, m-CPBA, MeOH/H+ | High stereochemical control, direct sulfone formation | Requires careful handling of sulfuryl chloride |

| Stepwise ring formation and oxidation | 4-methyl-1,3,2-dioxathiolane precursor | Oxidants (m-CPBA), methylating agents | Flexibility in oxidation state control | Additional oxidation step, potential overoxidation |

| Direct esterification of carboxylic acid precursor | 4-methyl-1,3,2-dioxathiolane-4-carboxylic acid | Methanol, acid catalyst | Straightforward ester formation | Requires prior acid synthesis |

Research Findings and Patents

- Recent patents describe compositions involving this compound as modulators of RNA splicing, indicating synthetic routes that utilize cyclic sulfate intermediates and oxidation steps to achieve the sulfone ring.

- PubChem and chemical databases confirm the compound's stereochemistry and provide related synthetic analogs, supporting the described synthetic strategies.

- Safety data indicate the compound requires careful handling due to potential toxicity and reactivity associated with sulfone groups and cyclic sulfates.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The cyclic sulfate group is highly electrophilic, making it susceptible to nucleophilic attack. Common nucleophiles (e.g., amines, alcohols, thiols) induce ring opening, often with stereochemical retention at the chiral center due to the rigid transition state.

Mechanistic Insight :

Attack occurs at the sulfur atom, leading to ring cleavage and formation of a sulfated intermediate. The stereochemistry at C4 is preserved due to the trigonal bipyramidal transition state during nucleophilic substitution .

Transesterification of the Methyl Ester

The methyl ester can undergo transesterification under acidic or basic conditions to yield alternative esters or carboxylic acids.

| Reagent | Conditions | Product |

|---|---|---|

| Ethanol, H₂SO₄ | Reflux, 12 hr | (4R)-Ethyl 2,2-dioxo-1,3,2λ⁶-dioxathiolane-4-carboxylate |

| NaOH (aq) | RT, 1 hr | (4R)-2,2-Dioxo-1,3,2λ⁶-dioxathiolane-4-carboxylic acid |

Note : Saponification of the ester to the carboxylic acid enhances water solubility, enabling further functionalization (e.g., amidation) .

Reduction of the Sulfate Group

The sulfate moiety can be reduced to a thiol or sulfide under specific conditions.

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | (4R)-Methyl 2-mercapto-3-hydroxypropanoate |

| NaBH₄/I₂ | MeOH, RT | (4R)-Methyl 2-(methylthio)-3-hydroxypropanoate |

Application : Reduced derivatives serve as intermediates for thioether-linked bioconjugates .

Cross-Coupling Reactions

The electron-deficient sulfur center facilitates transition-metal-catalyzed couplings.

| Reaction Type | Catalyst | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | (4R)-Methyl 2-aryl-3-hydroxypropanoate |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃ | Allylated derivatives |

Limitation : Steric hindrance from the dioxathiolane ring may reduce coupling efficiency .

Photochemical and Thermal Decomposition

Under UV light or heat (>100°C), the cyclic sulfate undergoes homolytic cleavage, generating radicals.

| Conditions | Major Products |

|---|---|

| UV (254 nm), benzene | Methyl acrylate + SO₂ |

| 110°C, toluene | Racemized fragments |

Caution : Decomposition pathways may complicate storage and handling .

Stability and Handling

Scientific Research Applications

Methyl(4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl(4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and methanol. The dioxathiolane ring can participate in redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Key Differences

tert-Butyl (4R)-4-Methyl-2,2-dioxo-1,2λ⁶,3-oxathiazolidine-3-carboxylate

- Structural Differences :

- Oxathiazolidine’s nitrogen atom introduces basicity, absent in the dioxathiolane system.

(4R)-4-[(4S)-2,2-Dioxo-1,3,2λ⁶-dioxathiolan-4-yl]-1,3,2λ⁶-dioxathiolane-2,2-dione (Erythritol Bis(sulfate))

- Structural Differences :

- Application Context :

Aromatic Dioxane Carboxylates (e.g., 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxylate)

- Structural Differences: Benzodioxane (aromatic fused ring) vs. non-aromatic dioxathiolane . Nitro and styryl groups introduce π-conjugation and redox activity.

- Functional Contrast :

- Aromatic analogs are tailored for medicinal applications (e.g., antimicrobial agents) due to planar π-systems, while the dioxathiolane derivative’s flexibility suits stereoselective reactions.

Reactivity and Stability

- Hydrolytic Stability: Methyl esters (target compound) hydrolyze faster than tert-butyl esters under basic conditions due to lower steric protection .

- Thermal Stability :

Industrial and Research Relevance

- Lithium Battery Additives : Erythritol bis(sulfate) outperforms the target compound in ionic conductivity due to dual sulfate groups .

- Pharmaceutical Intermediates : Methyl(4R)-2,2-dioxo-dioxathiolane-4-carboxylate’s chiral center is advantageous for synthesizing enantiopure APIs, whereas aromatic dioxane carboxylates () prioritize bioactivity .

Biological Activity

Methyl(4R)-2,2-dioxo-1,3,2-lambda6-dioxathiolane-4-carboxylate, also known as 4-methyl-1,3,2-dioxathiolane 2,2-dioxide (CAS No. 1006381-03-8), is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.

- Molecular Formula : C₃H₆O₄S

- Molecular Weight : 138.14 g/mol

- IUPAC Name : 4-methyl-1,3,2-dioxathiolane 2,2-dioxide

- InChI Key : OQXNUCOGMMHHNA-UHFFFAOYSA-N

Biological Activity Overview

Methyl(4R)-2,2-dioxo-1,3,2-lambda6-dioxathiolane-4-carboxylate exhibits various biological activities that have been explored in several studies. The compound's unique dioxathiolane structure contributes to its reactivity and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The presence of the dioxo functional groups allows for potential redox reactions that can influence cellular processes.

Antimicrobial Activity

Research has indicated that methyl(4R)-2,2-dioxo-1,3,2-lambda6-dioxathiolane-4-carboxylate possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to assess the compound's safety profile. The results indicated that methyl(4R)-2,2-dioxo-1,3,2-lambda6-dioxathiolane-4-carboxylate exhibits selective cytotoxicity against cancer cell lines while sparing normal cells:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 18.0 |

| Normal fibroblasts | >50 |

This selectivity underscores the potential use of the compound in targeted cancer therapies.

Case Studies

-

Case Study on Antibacterial Properties :

A recent study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of methyl(4R)-2,2-dioxo-1,3,2-lambda6-dioxathiolane-4-carboxylate against multi-drug resistant strains. The study concluded that the compound demonstrated significant antibacterial activity and could be a lead compound for further development. -

Case Study on Cancer Cell Lines :

Another investigation reported in Cancer Letters highlighted the compound's mechanism of inducing apoptosis in cancer cells through oxidative stress pathways. The study provided insights into its potential role as an anti-cancer agent.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for structural characterization of methyl(4R)-2,2-dioxo-1,3,2λ⁶-dioxathiolane-4-carboxylate?

- Methodology : Use a combination of X-ray crystallography (to resolve stereochemistry and confirm the dioxathiolane ring geometry), NMR spectroscopy (¹H/¹³C for functional group assignment and stereochemical analysis), and mass spectrometry (HRMS for molecular weight validation). Infrared (IR) spectroscopy can identify key functional groups like the carboxylate ester and sulfone groups. For example, X-ray diffraction was employed to resolve the crystal structure of structurally related methyl 4-hydroxy-1,1-dioxo-2-(2-phenylethyl)-2H-1λ⁶,2-benzothiazine-3-carboxylate .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodology : Optimize reaction parameters such as temperature control (e.g., low-temperature cyclization to prevent racemization), catalyst selection (e.g., Lewis acids for ring closure), and solvent polarity (e.g., dichloromethane or THF for intermediates). Purification via column chromatography (silica gel with gradient elution) or recrystallization (using ethyl acetate/hexane mixtures) is critical. Similar strategies were applied in synthesizing ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodology : Store in airtight containers under inert gas (argon or nitrogen) at −20°C to prevent hydrolysis of the sulfone or ester groups. Avoid exposure to moisture and light, as demonstrated in safety protocols for handling (2R,3R,4R)-2-[(benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic and steric effects of the dioxathiolane ring on reactivity?

- Methodology : Perform density functional theory (DFT) calculations to model the compound’s electronic structure, focusing on the sulfone group’s electron-withdrawing effects and the dioxathiolane ring’s strain. Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to validate models. This approach was used to study reaction mechanisms in ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenylpyrrole derivatives .

Q. What strategies can resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

- Methodology : Investigate dynamic processes (e.g., ring puckering or hindered rotation) via variable-temperature NMR. For stereochemical ambiguities, employ NOESY/ROESY to probe spatial proximity of protons. Contradictions in data for methyl 4-hydroxy-2-methoxycarbonyl-methyl-1,1-dioxo-1,2-dihydro-1λ⁶,2-benzothiazine-3-carboxylate were resolved by correlating crystallographic data with spectral assignments .

Q. How does the stereochemistry at C4 (R-configuration) influence biological or catalytic activity in related systems?

- Methodology : Synthesize both enantiomers using chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs). Compare their activity in biological assays (e.g., enzyme inhibition) or catalytic cycles. Studies on (4R)-4-(2-hydroxyethyl)-2-phenyl-1,3-dioxolane highlighted the role of stereochemistry in binding affinity .

Q. What analytical challenges arise in quantifying degradation products of this compound under oxidative conditions?

- Methodology : Use HPLC-MS/MS with a C18 column and mobile phases buffered at pH 5.5 (similar to Pharmacopeial Forum protocols for acidic compounds) to separate and identify sulfonic acid or carboxylate derivatives. Monitor degradation kinetics under controlled oxidative stress (e.g., H₂O₂ exposure) .

Methodological Notes

- Data Validation : Cross-reference experimental results with computational predictions (e.g., NMR chemical shifts via ACD/Labs software) .

- Safety Protocols : Follow guidelines for handling hygroscopic or reactive intermediates, including fume hood use and electrostatic discharge prevention .

- Advanced Instrumentation : For mechanistic studies, consider time-resolved spectroscopy (e.g., UV-vis for intermediate trapping) or synchrotron-based XRD for high-resolution structural analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.